molecular formula C10H8INO B1305843 4-Iodo-5-methyl-3-phenylisoxazole CAS No. 31295-66-6

4-Iodo-5-methyl-3-phenylisoxazole

Cat. No.: B1305843
CAS No.: 31295-66-6
M. Wt: 285.08 g/mol
InChI Key: DDVPBKUHWSZYIP-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-3-phenylisoxazole is a heterocyclic compound with the molecular formula C10H8INO. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of iodine, methyl, and phenyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Mechanism of Action

Target of Action

Isoxazole derivatives are known to interact with various biological targets due to their chemical diversity .

Mode of Action

Isoxazoles generally undergo (3 + 2) cycloaddition reactions, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is crucial for the synthesis of isoxazole derivatives .

Pharmacokinetics

The compound’s molecular weight is 28508 , which is within the optimal range for drug-like molecules, potentially indicating good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Iodo-5-methyl-3-phenylisoxazole, it is recommended to keep it in a dark place, sealed in dry conditions, and at an ambient temperature . These conditions help maintain the compound’s stability and efficacy.

Chemical Reactions Analysis

Comparison with Similar Compounds

4-Iodo-5-methyl-3-phenylisoxazole can be compared with other isoxazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives.

Biological Activity

4-Iodo-5-methyl-3-phenylisoxazole is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as a selective inhibitor of cyclooxygenase-2 (COX-2). This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C10H8INO
Molecular Weight: 285.084 g/mol
CAS Number: 16114-53-7
IUPAC Name: 4-Iodo-3-methyl-5-phenylisoxazole

This compound operates primarily through the inhibition of COX enzymes, particularly COX-2. COX enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 by this compound is associated with reduced inflammatory responses and lower gastrointestinal side effects compared to non-selective NSAIDs.

Anti-inflammatory Properties

Research has shown that this compound exhibits potent anti-inflammatory effects. Its mechanism involves the selective blockade of COX-2, which is often upregulated during inflammatory processes. This selectivity is advantageous in therapeutic applications, particularly for conditions such as arthritis and other inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has demonstrated analgesic activity. Studies indicate that it can effectively reduce pain in experimental models, making it a candidate for further development as a pain management agent.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate its efficacy against certain bacterial strains, though further investigation is required to fully understand its spectrum of activity and potential applications in treating infections.

In vitro Studies

In vitro assays have confirmed the inhibitory effects of this compound on COX enzymes. For instance, a study indicated that the compound effectively inhibited COX-2 with an IC50 value comparable to that of established COX inhibitors like valdecoxib .

In vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. In one study, administration of this compound resulted in significant reductions in paw edema in rats, indicating its effectiveness in reducing inflammation .

Comparative Analysis with Other Isoxazoles

The following table summarizes the biological activities of various isoxazole derivatives, including this compound:

Compound NameCOX InhibitionAnalgesic ActivityAntimicrobial Activity
This compoundHighYesPossible
ValdecoxibHighYesNo
ParecoxibModerateYesNo

Synthesis and Derivatives

The synthesis of this compound typically involves palladium-catalyzed reactions such as Suzuki coupling or Heck reactions. These methodologies allow for the introduction of various substituents that can enhance its biological activity or alter its pharmacokinetic properties .

Properties

IUPAC Name

4-iodo-5-methyl-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVPBKUHWSZYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379845
Record name 4-Iodo-5-methyl-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31295-66-6
Record name 4-Iodo-5-methyl-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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